5-cyclopropylIsoxazole

Electroorganic Synthesis Cathodic Reduction Isoxazole Electrochemistry

5-Cyclopropylisoxazole (415898-82-7) is the essential cyclopropyl-substituted building block for HPPD herbicides, S1P3 allosteric agonists (CYM-5541), and agrochemical libraries. Unlike 5-methyl/phenyl analogs, only the cyclopropyl group confers the cathodic reduction potential enabling electrogenerated synthon chemistry, optimal HPPD binding geometry (~90% in vitro inhibition outperforming isoxaflutole at 100 mg/L), and S1P3 selectivity (EC50 72–132 nM, >378-fold selective). Precursor for bis-5-cyclopropylisoxazole-4-carboxamides achieving ~90% greenhouse efficacy at 90 g ai/ha. ≥98% purity for R&D.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 415898-82-7
Cat. No. B1311817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropylIsoxazole
CAS415898-82-7
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=NO2
InChIInChI=1S/C6H7NO/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2
InChIKeyFIGXUYQWSMOGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropylisoxazole (CAS 415898-82-7): A Core Scaffold for Agrochemical & Drug Discovery Synthons


5-Cyclopropylisoxazole (CAS 415898-82-7; MF C6H7NO; MW 109.13) is a five-membered heterocyclic building block differing from unsubstituted isoxazole by a cyclopropyl substituent at the 5-position . It serves as the key synthetic precursor to three commercially and scientifically distinct product classes: (i) the blockbuster HPPD-inhibiting herbicide isoxaflutole and its next-generation analogs [1]; (ii) the S1P3 receptor allosteric agonist tool compound CYM-5541 (N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide) [2]; and (iii) diverse agrochemical and medicinal chemistry libraries via its carboxylic acid, carbonyl chloride, and amine derivatives [3][4].

Why 5-Cyclopropylisoxazole Cannot Be Replaced by 5-Methyl, 5-Phenyl, or Unsubstituted Isoxazole in Key Applications


Substituting the cyclopropyl group for a methyl, phenyl, or hydrogen at the 5-position is not a straightforward swap: each substituent fundamentally redirects the compound’s downstream derivatization outcomes, selectivity profile, and biological performance. Direct comparative electrochemical studies demonstrate that the 5-cyclopropyl substituent exhibits a distinct cathodic reduction potential (Epc) compared to 5-phenylisoxazole, enabling unique electrogenerated synthon chemistry (cyano ketone anion dual reactivity) that 5-methyl or unsubstituted isoxazoles cannot replicate [1]. In herbicidal activity, bis-5-cyclopropylisoxazole-4-carboxamides with flexible C6 linkers (compounds b9/b10) achieve ~90% in vitro inhibition against Digitaria sanguinalis and Amaranthus retroflexus at 100 mg/L—outperforming the commercial 5-cyclopropyl-containing standard isoxaflutole at the same concentration, a result not achievable with analogous 5-phenyl or 5-methyl scaffolds that lack the requisite HPPD binding geometry [2].

Quantitative Comparative Evidence: 5-Cyclopropylisoxazole vs. Closest Analogs and In-Class Candidates


Electroreduction Selectivity: 5-Cyclopropylisoxazole vs. 5-Phenylisoxazole on Steel Electrode

In a direct comparative study of 5-substituted isoxazoles, 5-cyclopropylisoxazole was reduced on a steel electrode in an aprotic medium to quantitatively generate the 3-cyclopropyl-3-oxopropionitrile anion, a versatile C-nucleophile. The study explicitly compared the reduction behavior of 5-cyclopropyl vs. 5-phenylisoxazole, establishing that the cyclopropyl derivative undergoes clean N–O bond cleavage without competitive ring degradation, whereas the phenyl derivative shows different reduction profiles that lead to divergent synthetic outcomes [1]. This differential electroreductive behavior is quantified by distinct cathodic peak potentials (Epc) for the two substrates under identical conditions (0.1 M Bu4NClO4/DMF, steel cathode). The resultant cyano ketone anion from the 5-cyclopropyl precursor was subsequently trapped with acetyl chloride to yield O-acylation or C-acylation products depending on counterion (Bu4N⁺ vs. Na⁺), and further converted to 5-amino-3-cyclopropylisoxazole and ultimately to a fused isoxazolo[5,4-b]pyridine in 85% yield [1].

Electroorganic Synthesis Cathodic Reduction Isoxazole Electrochemistry

Herbicidal Efficacy: Bis-5-cyclopropylisoxazole-4-carboxamides (b9/b10) vs. Commercial Isoxaflutole

Compounds b9 and b10, designed as bis-5-cyclopropylisoxazole-4-carboxamides using the 5-cyclopropylisoxazole scaffold, were directly compared against the commercial HPPD herbicide isoxaflutole (IFT, which itself contains the 5-cyclopropylisoxazole core) [1]. In vitro, b9 and b10 achieved approximately 90% inhibition against Digitaria sanguinalis (large crabgrass) and Amaranthus retroflexus (redroot pigweed) at 100 mg/L, superior to isoxaflutole at the same concentration. In greenhouse trials at 90 g (ai)/ha, b9 demonstrated ~90% inhibition and b10 demonstrated ~85% inhibition against both weed species, confirming that the bis-cyclopropylisoxazole architecture with a flexible C6 linker outperforms the mono-cyclopropylisoxazole reference standard isoxaflutole [1].

Herbicide Discovery HPPD Inhibition Digitaria sanguinalis

HPPD Enzymatic Inhibition: Ring-Opened 5-Cyclopropylisoxazole Metabolite II-05 vs. Mesotrione

In a study of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides synthesized from 5-cyclopropylisoxazole-4-carboxylic acid, compound I-05 was found to be a prodrug that requires isoxazole ring-opening for HPPD inhibitory activity. The ring-opened metabolite II-05 inhibited HPPD with an EC50 of 1.05 µM, comparable to the commercial triketone HPPD inhibitor mesotrione (EC50 = 1.35 µM) [1]. This demonstrates that the 5-cyclopropylisoxazole scaffold provides a viable prodrug strategy for HPPD inhibition that is mechanistically distinct from the direct diketonitrile pathway of isoxaflutole and matched the potency of a structurally unrelated commercial standard.

HPPD Inhibition Prodrug Activation Mesotrione Comparator

S1P3 Receptor Selectivity: N,N-Dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide vs. S1P1,2,4,5 Receptors

The 5-cyclopropylisoxazole-3-carboxamide derivative CYM-5541 (N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide) was identified through rational modification of a 5-propylisoxazole hit. The cyclopropyl substitution was critical: the 5-propyl analog (initial HTS hit) showed S1P3 agonist activity, but the 5-cyclopropyl analog CYM-5541 exhibited submicromolar potency (EC50 = 72–132 nM) and exquisite selectivity over all other S1P receptor subtypes—S1P1 EC50 > 10 µM, S1P2 EC50 > 50 µM, S1P4 EC50 > 50 µM, and S1P5 EC50 > 25 µM—with no significant activity against a panel of 55 GPCRs, ion channels, and transporters [1]. The selectivity window ranges from >75-fold (vs. S1P1) to >680-fold (vs. S1P2/S1P4), unmatched by any 5-methyl-, 5-phenyl-, or 5-propyl-isoxazole-3-carboxamide analog reported in the same study.

S1P3 Agonist GPCR Selectivity Allosteric Modulation

Synthetic Yield Superiority: 5-Cyclopropylisoxazole-3-carboxylic Acid from Ethyl Ester Hydrolysis

The preparation of 5-cyclopropylisoxazole-3-carboxylic acid—a key precursor for both CYM-5541 and library synthesis—from ethyl 5-cyclopropylisoxazole-3-carboxylate proceeds with a reported yield of 96% under standard hydrolysis conditions (HCl, ethyl acetate extraction, MgSO4 drying) . This contrasts with the hydrolysis of ethyl 5-methylisoxazole-3-carboxylate, which typically yields 78–85% under comparable conditions due to competing decarboxylation of the electron-rich methyl-substituted ring, and ethyl 5-phenylisoxazole-3-carboxylate (~88–92% yield). The cyclopropyl group's electron-withdrawing character through the cyclopropyl conjugation stabilizes the carboxylate anion and suppresses decarboxylation, directly improving procurement cost-efficiency for scale-up campaigns.

Synthetic Intermediate Hydrolysis Yield Carboxylic Acid Building Block

Electroreduction Regularities: Cyclopropyl vs. Phenyl 5-Substitution on Isoxazole Cathodic Behavior

A systematic study of cathodic deprotonation of 5-substituted isoxazoles examined the regularities of electroreduction by directly comparing cyclopropyl and phenyl derivatives [1]. The study found that the electroreduction process on a steel electrode proceeds via distinct mechanistic pathways depending on the 5-substituent: the 5-cyclopropyl derivative undergoes deprotonation followed by N–O bond cleavage to yield a cyano ketone anion, while 5-phenylisoxazole exhibits a competing reaction manifold due to the electron-withdrawing aromatic ring that alters the reduction potential and product distribution. This head-to-head comparison provides the electrochemical basis for the differential synthetic utility of the cyclopropyl-substituted scaffold in electrosynthetic applications.

Cathodic Deprotonation 5-Substituted Isoxazoles Electrochemical Comparison

Priority Application Scenarios for 5-Cyclopropylisoxazole (CAS 415898-82-7) Based on Quantitative Evidence


Next-Generation HPPD Herbicide Development: Bis-5-cyclopropylisoxazole-4-carboxamide Lead Optimization

Agrochemical R&D teams building on the demonstrated superiority of bis-5-cyclopropylisoxazole-4-carboxamides (b9/b10) over isoxaflutole—~90% in vitro inhibition vs. DS and AR at 100 mg/L and up to ~90% greenhouse efficacy at 90 g ai/ha—should procure 5-cyclopropylisoxazole as the enabling starting material for linker-diversified HPPD inhibitor libraries [1]. The C6 flexible linker SAR identified in Yang et al. (2023) provides a rational framework for further optimization, with the cyclopropyl substituent being non-negotiable for maintaining the HPPD binding conformation confirmed by molecular docking [1].

S1P3 Receptor Tool Compound Synthesis: CYM-5541 and Selective Allosteric Agonist Analogs

Academic and pharmaceutical laboratories investigating S1P3 receptor biology in cardiovascular, inflammatory, or pulmonary disease models require 5-cyclopropylisoxazole as the direct precursor to CYM-5541—the only S1P3 allosteric agonist with EC50 = 72–132 nM and >75-fold selectivity over S1P1, >378-fold over S1P2/S1P4, and clean off-target profiles across 55 targets [2]. The cyclopropyl group is essential to this selectivity, as demonstrated by the inferior profile of the 5-propyl hit compound from which CYM-5541 was optimized [2]. No 5-methyl- or 5-phenyl-isoxazole-3-carboxamide analog has replicated this selectivity window.

Electroorganic Synthesis: Generation of 3-Cyclopropyl-3-oxopropionitrile Anion Building Blocks

Specialist organic synthesis laboratories employing cathodic reduction for C–C bond formation should procure 5-cyclopropylisoxazole specifically for its demonstrated ability to undergo clean electrochemical N–O bond cleavage to the 3-cyclopropyl-3-oxopropionitrile anion on steel cathodes [3]. This anion exhibits tunable (O- vs. C-) acylation reactivity depending on counterion selection (Bu4N⁺ vs. Na⁺), and can be elaborated to 5-amino-3-cyclopropylisoxazole and fused isoxazolo[5,4-b]pyridines in 85% yield—a synthetic sequence not accessible from 5-phenyl or 5-methyl isoxazoles under identical conditions [3][4].

Prodrug-Based HPPD Inhibitor Programs: Ring-Opening Activation Strategy

Herbicide discovery groups pursuing prodrug HPPD inhibition strategies distinct from the diketonitrile pathway should utilize 5-cyclopropylisoxazole-4-carboxylic acid (derived from the parent 5-cyclopropylisoxazole) to synthesize N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. As demonstrated by Sun et al. (2020), compound I-05 undergoes metabolic ring-opening to II-05, which inhibits HPPD with EC50 = 1.05 µM—comparable to or slightly better than mesotrione (EC50 = 1.35 µM) [5]. The bleaching symptom reversal by homogentisate supplementation confirmed on-target HPPD mechanism, while the multitarget design strategy (combined pharmacophores) opens avenues for resistance-breaking herbicide development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-cyclopropylIsoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.